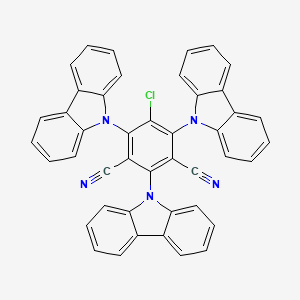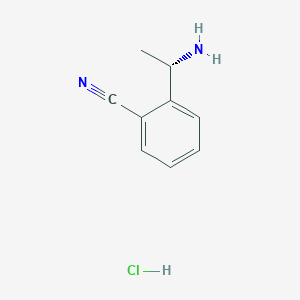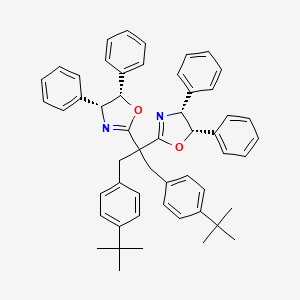
2-Methoxycarbonylphenylzinc bromide, 0.50 M in THF
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxycarbonylphenylzinc bromide, 0.50 M in THF (2-MCBZ) is an organometallic compound commonly used in chemical synthesis. It is a versatile reagent that can be used for a variety of synthetic transformations. 2-MCBZ is a bromide salt of 2-methoxycarbonylphenylzinc, a zinc derivative of 2-methoxycarbonylphenol, and is typically used in the presence of a Lewis acid. 2-MCBZ is a popular reagent due to its low cost, ease of handling, and its ability to react with a variety of functional groups.
Aplicaciones Científicas De Investigación
2-Methoxycarbonylphenylzinc bromide, 0.50 M in THF is widely used in chemical synthesis for a variety of transformations. It is commonly used in the preparation of aryl halides, aryl bromides, and aryl chlorides. It is also used for the preparation of aryl ethers, aryl sulfonates, and aryl thioethers. 2-Methoxycarbonylphenylzinc bromide, 0.50 M in THF is also used in the synthesis of aryl amines, aryl sulfonamides, and aryl phosphonates.
Mecanismo De Acción
The mechanism of action of 2-Methoxycarbonylphenylzinc bromide, 0.50 M in THF is thought to involve the formation of an organozinc intermediate, which is then attacked by a nucleophile such as bromide ion. The nucleophile attacks the carbon atom of the organozinc intermediate, resulting in the formation of the desired aryl bromide product.
Biochemical and Physiological Effects
2-Methoxycarbonylphenylzinc bromide, 0.50 M in THF has been studied for its potential biochemical and physiological effects, but no significant effects have been observed. It is not toxic to humans or animals and has no known side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methoxycarbonylphenylzinc bromide, 0.50 M in THF has several advantages for laboratory experiments. It is relatively inexpensive, easy to handle, and reacts with a variety of functional groups. It is also non-toxic and does not produce hazardous byproducts. However, 2-Methoxycarbonylphenylzinc bromide, 0.50 M in THF is not suitable for all reactions and can be difficult to purify.
Direcciones Futuras
There are several possible future directions for the use of 2-Methoxycarbonylphenylzinc bromide, 0.50 M in THF. It could be used as a catalyst for organic synthesis reactions, such as the synthesis of aryl amines, aryl sulfonamides, and aryl phosphonates. It could also be used in the synthesis of novel organometallic compounds. Additionally, 2-Methoxycarbonylphenylzinc bromide, 0.50 M in THF could be used in the development of new materials, such as polymers and nanomaterials. Finally, 2-Methoxycarbonylphenylzinc bromide, 0.50 M in THF could be used in the development of new drugs, such as anticancer agents.
Métodos De Síntesis
2-Methoxycarbonylphenylzinc bromide, 0.50 M in THF is synthesized by reacting 2-methoxycarbonylphenol with zinc bromide in the presence of a Lewis acid such as boron trifluoride etherate. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) at a temperature of 0-5°C. The reaction is complete when the product is isolated as a white solid.
Propiedades
IUPAC Name |
bromozinc(1+);methyl benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7O2.BrH.Zn/c1-10-8(9)7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXFHVJCSKNMLB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=[C-]1.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxycarbonylphenylzinc bromide, 0.50 M in THF | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4R,4'R,5S,5'S)-2,2'-Cyclohexylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)](/img/structure/B6294753.png)
![(4R,4'R,5S,5'S)-2,2'-Cyclopentylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)](/img/structure/B6294759.png)
![(4S,4'S,5R,5'R)-2,2'-Cyclohexylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)](/img/structure/B6294772.png)


![(11bR)-2,6-Bis[4-(tert-butyl)phenyl]-8,9,10,11,12,13,14,15-octahydro-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98%](/img/structure/B6294799.png)
![(4S,4'S,5R,5'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)](/img/structure/B6294805.png)




